N-(2-nitrophenyl)cycloheptanamine
Description
N-(2-Nitrophenyl)cycloheptanamine is a synthetic organic compound featuring a cycloheptanamine backbone substituted with a 2-nitrophenyl (ortho-nitrobenzyl) group. The nitro group in the ortho position introduces steric hindrance and electronic effects, distinguishing it from para-substituted derivatives.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-nitrophenyl)cycloheptanamine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-10-6-5-9-12(13)14-11-7-3-1-2-4-8-11/h5-6,9-11,14H,1-4,7-8H2 |
InChI Key |
AQRVACHUPANRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)cycloheptanamine typically involves the reaction of 2-nitroaniline with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amine group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(2-nitrophenyl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)cycloheptanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cycloheptanamine moiety may facilitate the binding of the compound to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
N-(4-Nitrobenzyl)cycloheptanamine (CAS 355814-18-5)
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- Key Differences : The nitro group is in the para position, enhancing symmetry and reducing steric strain compared to the ortho isomer. This results in higher thermal stability, as evidenced by a boiling point of 392.1°C .
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8)
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.2 g/mol
- Key Differences : The smaller cyclopropane ring increases ring strain but reduces molecular weight. The ortho-nitro substitution here is similar to the target compound, suggesting comparable steric challenges .
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine (CAS 1040016-49-6)
- Molecular Formula : C₁₂H₁₈BrNS
- Molecular Weight : 288.25 g/mol
- Key Differences : Replacement of the nitrophenyl group with a bromothiophene introduces sulfur and bromine, altering electronic properties (e.g., polarizability) and reactivity (e.g., susceptibility to cross-coupling reactions) .
Physical and Chemical Properties
*Estimates based on structural analogs.
Key Observations:
- The ortho-nitro group likely reduces symmetry and thermal stability compared to the para isomer.
- Cycloheptanamine derivatives generally exhibit higher molecular weights and boiling points than cyclopropanamine analogs due to increased ring size and van der Waals interactions.
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